molecular formula C18H17N5O6 B4631116 1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine

1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine

Cat. No. B4631116
M. Wt: 399.4 g/mol
InChI Key: CZMJJNXXEANUEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves a variety of chemical reactions, including the Claisen-Schmidt condensation, Mannich’s reaction, and cyclization processes. These synthetic routes are employed to create compounds with potential pharmacological activities, including antidepressant and antianxiety effects, as demonstrated by the synthesis of novel piperazine derivatives with furan and pyrazole moieties (Kumar et al., 2017).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations, provide insights into the intermolecular interactions, molecular packing, and electronic properties of compounds. This analytical approach is crucial for understanding the behavior and reactivity of novel chemical entities (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives is influenced by their functional groups, enabling a variety of chemical transformations. For instance, reactions involving furan and pyrazole moieties can lead to the formation of compounds with potential antibacterial and biofilm inhibitory activities (Mekky & Sanad, 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in medicinal chemistry. These properties are typically characterized using techniques like IR, NMR, and mass spectrometry, providing a comprehensive understanding of the compound’s physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound’s behavior in chemical reactions and its potential biological activity. For example, the synthesis and evaluation of novel piperazine derivatives for their anti-inflammatory activity illustrate the importance of chemical properties in developing therapeutic agents (Ahmed et al., 2017).

Scientific Research Applications

Novel Bis(pyrazole-benzofuran) Hybrids

Research has identified a novel compound, similar in structure to 1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine, as a potent bacterial biofilm and MurB inhibitors. This compound showed significant antibacterial efficacies against strains of E. coli, S. aureus, and S. mutans, as well as strong biofilm inhibition activities. Its inhibitory activity against MurB enzyme was highlighted, presenting a potential application in combating resistant bacterial infections (Mekky & Sanad, 2020).

Piperazine Derivatives for Anticancer Activity

Another study focused on the synthesis of piperazine derivatives, indicating their potential in anti-inflammatory and anticancer therapies. These compounds demonstrated significant in vitro anti-inflammatory activity and in vivo anticancer effects against transplantable mouse tumors, suggesting their utility in developing new therapeutic agents for cancer treatment (Ahmed, Molvi, & Khan, 2017).

Nitroepoxides and Heterocycles

Nitroepoxides, related to the core structure of 1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine, have been transformed into various 1,4-diamino heterocycles, including piperazines. These transformations offer a method to access bioactive structures efficiently, highlighting the compound's versatility in synthesizing privileged structures for drug discovery (Vidal-Albalat, Rodríguez, & González, 2014).

Piperazine-derived Adenosine A2a Antagonists

The synthesis of piperazine-derived compounds, aiming at targeting the adenosine A2a receptor, has been explored for their potential in treating Parkinson's disease. These compounds exhibit low nanomolar affinity and good selectivity, showcasing the therapeutic potential of piperazine derivatives in neurodegenerative disorders (Vu et al., 2004).

Synthesis and Antibacterial Activities

The synthesis and evaluation of antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones, featuring piperazine moieties, have shown promise against a range of Gram-positive and Gram-negative bacteria. These findings suggest the applicability of such derivatives in developing new antibacterial agents (Phillips et al., 2013).

properties

IUPAC Name

furan-2-yl-[4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O6/c24-17(15-2-1-9-28-15)20-5-7-21(8-6-20)18(25)16-4-3-14(29-16)12-22-11-13(10-19-22)23(26)27/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMJJNXXEANUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Furylcarbonyl)piperazino]{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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